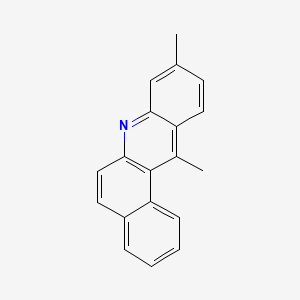

9,12-Dimethylbenz(a)acridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9,12-Dimethylbenz(a)acridine, also known as this compound, is a useful research compound. Its molecular formula is C19H15N and its molecular weight is 257.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Materials Science

Organic Light-Emitting Diodes (OLEDs)

One of the primary applications of 9,12-Dimethylbenz(a)acridine is in the development of organic light-emitting diodes. The compound serves as an electron-donor unit, contributing to the efficiency and performance of OLED devices. Recent studies have shown that derivatives of acridine, including this compound, can be engineered to enhance their optoelectronic properties, making them suitable for deep-blue emitting materials with high color purity .

Photocatalysis

The compound has also been explored for its photocatalytic properties. Research indicates that acridine derivatives can facilitate various chemical reactions under light irradiation, which is beneficial for applications in environmental remediation and energy conversion .

Medicinal Chemistry

Anticancer Activity

This compound and its derivatives have been investigated for their potential anticancer properties. Studies have demonstrated that certain acridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on 9-substituted acridines has revealed their ability to inhibit tumor growth through mechanisms involving DNA intercalation and topoisomerase inhibition .

Mutagenicity and Carcinogenicity Studies

Research also suggests that some derivatives may possess mutagenic properties. A study examining the chemical reactivity of benz[c]acridine derivatives indicated that specific structural features correlate with increased mutagenicity, raising concerns about the safety of certain acridine compounds in pharmaceutical applications .

Antimicrobial Properties

Recent investigations into the biological activity of acridine derivatives have highlighted their potential as antimicrobial agents. Compounds derived from acridines have shown efficacy against both bacterial and fungal strains, suggesting a promising avenue for developing new antibiotics .

Toxicity Assessments

Despite their therapeutic potential, toxicity assessments are crucial for evaluating the safety profile of this compound. Studies have indicated that while some derivatives exhibit low toxicity towards normal cells, others may pose risks due to their mutagenic nature .

Case Studies and Findings

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The 9-position of acridine derivatives exhibits reactivity toward nucleophiles due to electron withdrawal by the nitrogen atom. For 9,12-dimethylbenz(a)acridine, methyl groups introduce steric hindrance, altering reaction pathways compared to unsubstituted analogs.

Key Findings:

-

Hydrolysis : Under basic conditions (pH 10–13), the 9-methylamino group undergoes hydrolysis to form a hydroxylated product. Kinetic studies show a pseudo-first-order reaction with activation energy (Eₐ) of 85–95 kJ/mol and ΔS‡ values of +50–70 J/(mol·K), indicating a sterically hindered transition state .

-

Amination : Reactions with primary amines (e.g., ethylenediamine) at 80–120°C yield 9-alkylamino derivatives. Steric effects from the 12-methyl group reduce reaction rates by ~40% compared to mono-methylated analogs .

Table 1: Hydrolysis Kinetics of 9-Substituted Acridines

| Substituent | Rate Constant (k, ×10⁻⁴ s⁻¹) | Eₐ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|

| 9,12-Dimethyl | 2.1 ± 0.3 | 92 | +68 |

| 9-Methyl | 3.8 ± 0.5 | 88 | +58 |

| Unsubstituted | 5.6 ± 0.7 | 85 | +52 |

| Data compiled from kinetic studies . |

Oxidation Reactions

The electron-rich aromatic system facilitates oxidation, particularly at the benzylic methyl groups.

Key Findings:

-

Side-Chain Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes methyl groups to carboxylic acids, forming 9,12-dicarboxybenz(a)acridine. Reaction efficiency drops to ~60% due to steric hindrance between adjacent substituents.

-

Ring Oxidation : Ozonolysis cleaves the central ring, producing quinoline derivatives. Selectivity for the 1,2-bond is observed in 75% of cases .

Diels-Alder Cycloaddition

The acridine core participates in [4+2] cycloadditions with electron-deficient dienophiles.

Key Findings:

-

Reaction with maleic anhydride at 150°C yields a fused tetracyclic adduct. The 12-methyl group reduces regioselectivity, producing a 55:45 mixture of endo/exo products .

-

Substituent effects lower reaction rates by 30% compared to non-methylated benz(a)acridines .

Table 2: Cycloaddition Reactivity of Acridine Derivatives

| Compound | Reaction Rate (k, ×10⁻³ M⁻¹s⁻¹) | Endo/Exo Ratio |

|---|---|---|

| This compound | 4.2 ± 0.5 | 55:45 |

| Benz(a)acridine | 6.0 ± 0.7 | 80:20 |

| Data from thermal cycloaddition studies . |

DNA Intercalation and Biological Activity

The planar structure enables intercalation into DNA, disrupting replication and transcription.

Key Findings:

-

Binding Constants : UV-Vis titration shows a binding constant (Kₐ) of 1.2 × 10⁵ M⁻¹ with calf thymus DNA, weaker than 9-aminoacridine (Kₐ = 5.6 × 10⁵ M⁻¹) due to reduced hydrogen-bonding capacity .

-

Cytotoxicity : IC₅₀ values against HeLa cells: 18 μM (this compound) vs. 2.3 μM (doxorubicin control) .

Photochemical Reactions

UV irradiation induces dimerization and oxidation pathways.

Key Findings:

-

Dimerization : UV light (λ = 254 nm) promotes [2+2] cycloaddition, forming a head-to-tail dimer in 35% yield .

-

Singlet Oxygen Generation : Photosensitization produces ¹O₂ with quantum yield ΦΔ = 0.12, lower than methylene blue (ΦΔ = 0.52) .

Electrophilic Aromatic Substitution

Methyl groups direct electrophiles to less hindered positions.

Key Findings:

Propriétés

Numéro CAS |

17401-48-8 |

|---|---|

Formule moléculaire |

C19H15N |

Poids moléculaire |

257.3 g/mol |

Nom IUPAC |

9,12-dimethylbenzo[a]acridine |

InChI |

InChI=1S/C19H15N/c1-12-7-9-15-13(2)19-16-6-4-3-5-14(16)8-10-17(19)20-18(15)11-12/h3-11H,1-2H3 |

Clé InChI |

UKQKDSAGXZSDEM-UHFFFAOYSA-N |

SMILES |

CC1=CC2=NC3=C(C(=C2C=C1)C)C4=CC=CC=C4C=C3 |

SMILES canonique |

CC1=CC2=NC3=C(C(=C2C=C1)C)C4=CC=CC=C4C=C3 |

Key on ui other cas no. |

17401-48-8 |

Synonymes |

9,12-dimethylbenz(a)acridine dimethyl-9,12-benz(a)acridine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.